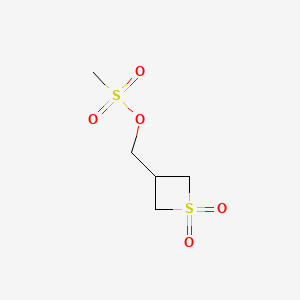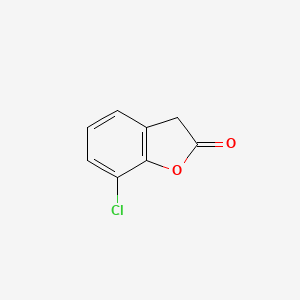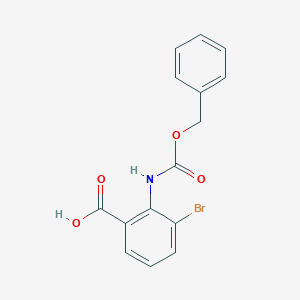
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a bromine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Bromination: The benzene ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzene ring.
Coupling reactions: The amino and carboxylic acid groups can participate in coupling reactions to form peptide bonds or other linkages.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxycarbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction can yield alcohols or amines.
科学的研究の応用
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological research: The compound is used in studies related to enzyme inhibition and protein modification.
作用機序
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing selective reactions to occur. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyphenyl group instead of a bromine atom.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Contains a fluorophenyl group instead of a bromine atom.
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar to the first compound but with a different stereochemistry.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H12BrNO4 |
|---|---|
分子量 |
350.16 g/mol |
IUPAC名 |
3-bromo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12BrNO4/c16-12-8-4-7-11(14(18)19)13(12)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChIキー |
ZOJWBWJWGHJUHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


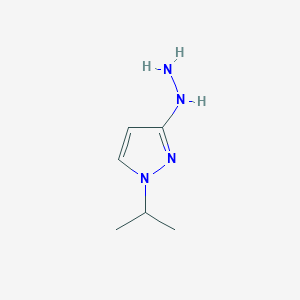
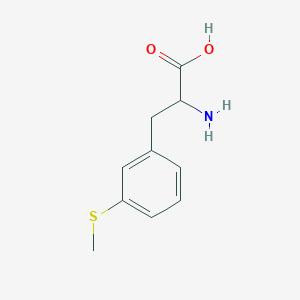
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
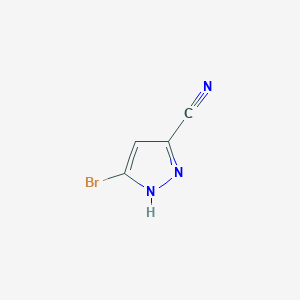
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)


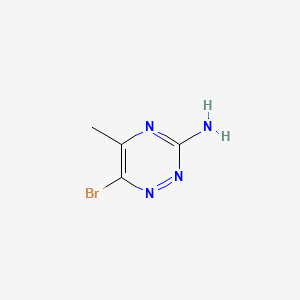
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
